

ensuring consistent Eleclazine hydrochloride activity between experimental batches

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Compound of Interest

Compound Name: Eleclazine hydrochloride

Cat. No.: B607286 Get Quote

Technical Support Center: Eleclazine Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions to ensure consistent **Eleclazine hydrochloride** activity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Eleclazine hydrochloride?

Eleclazine hydrochloride is a selective inhibitor of the late sodium current (INaL) in cardiac cells.[1][2] Under pathological conditions, an increase in INaL can lead to intracellular sodium and calcium overload, contributing to cardiac arrhythmias.[1] Eleclazine selectively blocks this late current with minimal effect on the peak sodium current, thereby helping to stabilize cardiac cell membrane potential.[1][3]

Q2: What is the recommended solvent and storage for **Eleclazine hydrochloride**?

Eleclazine hydrochloride is soluble in DMSO and ethanol.[4][5] For in vitro studies, stock solutions are typically prepared in DMSO.[6] It is recommended to store the solid compound at -20°C for long-term stability (≥ 4 years).[4] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2][5]

Q3: What are the typical working concentrations for in vitro and in vivo experiments?



The effective concentration of **Eleclazine hydrochloride** can vary depending on the experimental model.

- In vitro: IC50 values for inhibiting the late sodium current are reported to be less than 1 μ M, with a value of 0.7 μ M specifically mentioned.[2][7] Concentrations ranging from 0.35 μ M to 1.4 μ M have been used in isolated heart preparations. For experiments using hiPSC-derived cardiomyocytes, an IC50 of 2.5 μ M has been reported.[2]
- In vivo: Doses of 0.3 and 0.9 mg/kg (IV) have been shown to be effective in porcine models.
 [2]

Q4: Is **Eleclazine hydrochloride** selective for the late sodium current?

Yes, Eleclazine is highly selective for the late sodium current (INaL) over the peak sodium current (INa) and other cardiac ion channels.[3][4] It shows weak inhibition of the potassium current with an IC50 of approximately 14.2 μ M.[2][8] This selectivity is a key feature, as it allows for the targeting of pathological currents without significantly altering normal cardiac action potentials.

Troubleshooting Guide

Inconsistent experimental results with **Eleclazine hydrochloride** can arise from various factors. This guide provides potential causes and solutions to common issues.



Troubleshooting & Optimization

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| Issue | Potential Cause | Recommended Solution |
|--|---|---|
| Reduced or No Drug Activity | Improper Storage: The compound may have degraded due to incorrect storage temperatures or exposure to moisture.[2][9] | Store the solid compound at -20°C and stock solutions in aliquots at -80°C (up to 6 months) or -20°C (up to 1 month).[2][5] Allow the product to reach room temperature for at least 60 minutes before opening the vial.[9] |
| Precipitation of Compound: Eleclazine hydrochloride has limited solubility in aqueous solutions like PBS (0.16 mg/ml).[4] The compound may precipitate out of solution, especially when diluting a high-concentration DMSO stock into an aqueous buffer. | Ensure the final DMSO concentration in your working solution is kept low (typically <0.1%) to maintain solubility. Prepare fresh working solutions for each experiment. [2] Sonication can aid in dissolution.[7] For in vivo studies, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[2][7] | |
| Incorrect pH of Buffer: The activity of many compounds can be pH-dependent. The pH of the experimental buffer should be physiological (typically 7.4 for cardiac studies).[3][6] | Verify and adjust the pH of all experimental buffers and solutions to the appropriate physiological level before use. | |
| High Variability Between Batches | Inconsistent Stock Solution Preparation: Errors in weighing the compound or measuring the solvent volume can lead to variations in the stock solution concentration. | Use a calibrated analytical balance for weighing the solid compound. Use calibrated pipettes for solvent measurement. Prepare a larger volume of stock solution to minimize weighing errors and aliquot for single use. |



| Batch-to-Batch Purity Variation: The purity of the Eleclazine hydrochloride may differ between supplier batches. | Whenever possible, obtain a certificate of analysis for each new batch to confirm its purity. Consider performing an internal quality control check, such as measuring the melting point or running a simple activity assay, to compare new batches with previous ones. | |
|---|---|--|
| Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation of the compound.[2] | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[2] | _ |
| Unexpected Off-Target Effects | High Drug Concentration: At very high concentrations, the selectivity of Eleclazine hydrochloride may decrease, leading to effects on other ion channels, such as the potassium current.[2][8] | Perform dose-response experiments to determine the optimal concentration that provides the desired effect without significant off-target activity. Refer to published literature for typical effective concentrations. |
| Solvent Effects: The solvent (e.g., DMSO) used to dissolve Eleclazine hydrochloride can have its own biological effects, especially at higher concentrations. | Always include a vehicle control group in your experiments (the same concentration of the solvent used for the drug group) to account for any solvent-related | |

Experimental Protocols Preparation of Eleclazine Hydrochloride Stock Solution (10 mM in DMSO)

effects.[7]



- Acclimatization: Allow the vial of solid Eleclazine hydrochloride to equilibrate to room temperature for at least 60 minutes before opening.[9]
- Weighing: Accurately weigh the desired amount of Eleclazine hydrochloride (molecular weight: 451.83 g/mol for the hydrochloride salt) in a sterile microcentrifuge tube.
- Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 4.518 mg of Eleclazine hydrochloride in 1 ml of DMSO.
- Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[7]
- Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store at -80°C for up to 6 months or -20°C for up to 1 month.[2][5]

In Vitro Electrophysiology Assay in Isolated Cardiomyocytes

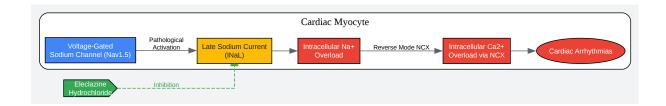
This protocol is a generalized example for measuring the effect of Eleclazine on late sodium currents.

- Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., rabbit)
 using standard enzymatic digestion protocols.
- Perfusion Solution: Prepare a Tyrode's solution containing (in mM): NaCl 139, KCl 4.0, CaCl2 1.8, MgSO4 0.5, NaH2PO4 0.9, NaHCO3 20, and glucose 5.5. Maintain the pH at 7.4 by bubbling with 95% O2 and 5% CO2.[6]
- Recording: Use the whole-cell patch-clamp technique to record sodium currents.
- Induction of Late INaL: To enhance the late sodium current for easier measurement, a known INaL enhancer like Anemone Toxin-II (ATX-II) can be added to the perfusion solution.[6][10]
- Application of Eleclazine:



- Prepare working solutions of Eleclazine hydrochloride by diluting the DMSO stock solution into the Tyrode's solution on the day of the experiment. Ensure the final DMSO concentration is minimal (<0.1%).
- After obtaining a stable baseline recording of the enhanced late INaL, perfuse the cells with the Eleclazine-containing solution.
- Record the current at various concentrations to determine the IC50.
- Data Analysis: Measure the amplitude of the late sodium current before and after the application of Eleclazine. Plot the concentration-response curve to calculate the IC50 value.

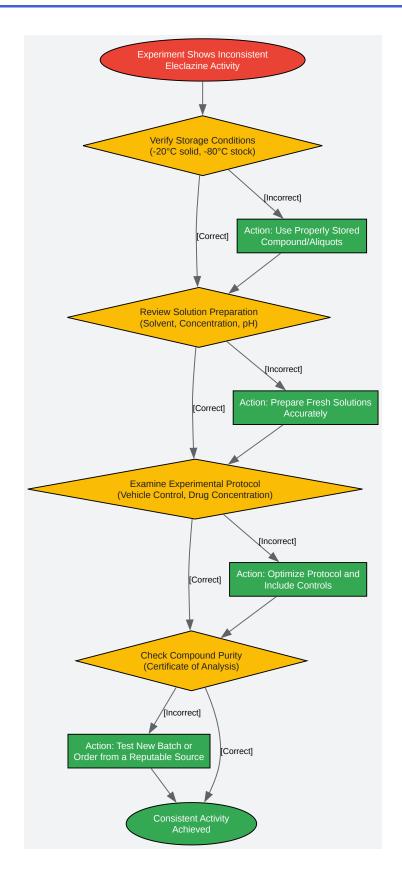
Visualizations



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Caption: Mechanism of action of **Eleclazine hydrochloride**.





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